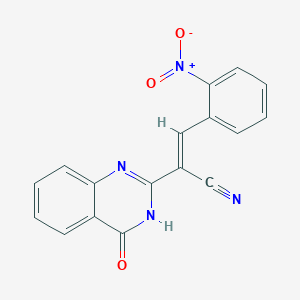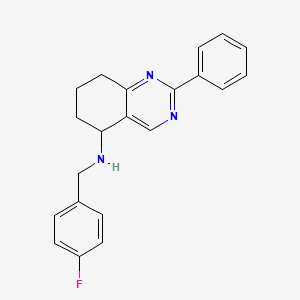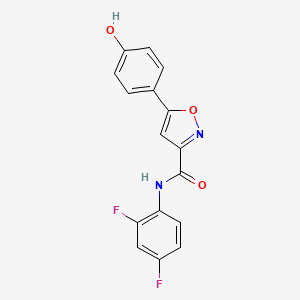
2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure, which has led to its use in various biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine is not fully understood. However, it is believed that this compound works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. Additionally, this compound has been found to reduce the expression of COX-2, further reducing the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine in lab experiments is its potential as a novel therapeutic agent for the treatment of various inflammatory conditions and cancer. Additionally, this compound has been found to have low toxicity, making it a safe candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the research of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine. One of the potential directions is the development of novel therapeutic agents based on the chemical structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, which can lead to the development of more effective therapies. Finally, the synthesis method of this compound can be optimized to improve its yield and obtain larger quantities for further research.
Méthodes De Synthèse
The synthesis of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine is a complex process that involves several steps. The initial step involves the reaction of 2,2-diphenylethylamine and ethyl chloroformate in the presence of triethylamine to form 2-(2,2-diphenylethyl)oxazolidine-4-carboxylate. This intermediate compound is then reacted with hydrazine hydrate in the presence of acetic acid to form 2-(2,2-diphenylethyl)hydrazinecarboxylate. Finally, this compound is reacted with morpholine-4-carbonyl chloride in the presence of triethylamine to form this compound.
Applications De Recherche Scientifique
2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine has been extensively studied for its potential applications in the field of medicine. This compound has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions and pain management. Additionally, this compound has been found to have antitumor activity, making it a potential candidate for the development of novel cancer therapies.
Propriétés
IUPAC Name |
[2-(2,2-diphenylethyl)morpholin-4-yl]-(1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(19-14-23-24-15-19)25-11-12-27-20(16-25)13-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,14-15,20-21H,11-13,16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAARKFLVINFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CNN=C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5979310.png)
![N-methyl-1-[3-(4-morpholinyl)benzoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B5979313.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5979318.png)



![3,5-dichloro-N-{4-[(3-chlorobenzoyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B5979348.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(4-phenyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B5979363.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinol](/img/structure/B5979370.png)
![2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine](/img/structure/B5979394.png)
![ethyl 4-[6-oxo-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl]benzoate](/img/structure/B5979401.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-methylbenzamide](/img/structure/B5979403.png)
![[6-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazin-3-yl]acetonitrile](/img/structure/B5979410.png)